molecular formula C23H15Cl2N3O4 B2608455 (E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 522656-44-6

(E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2608455
CAS No.: 522656-44-6
M. Wt: 468.29
InChI Key: SHZWHLOGCKKKBQ-UHFFFAOYSA-N
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Description

(E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structural features, including multiple aromatic rings, nitro, chloro, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a Knoevenagel condensation reaction. This reaction typically uses malononitrile and an appropriate aldehyde in the presence of a base such as piperidine or pyridine.

    Substitution Reactions: Subsequent steps involve the introduction of the nitro and chloro groups through electrophilic aromatic substitution reactions. These reactions often require reagents like nitric acid for nitration and thionyl chloride for chlorination.

    Ether Formation: The methoxyphenyl group is introduced via a Williamson ether synthesis, which involves the reaction of a phenol derivative with an alkyl halide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chlorophenyl)-3-phenyl-2-cyanoprop-2-enamide
  • (E)-N-(4-nitrophenyl)-3-[2-(methoxyphenyl)]-2-cyanoprop-2-enamide

Uniqueness

Compared to similar compounds, (E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide stands out due to the presence of both nitro and chloro groups, which confer unique reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O4/c24-19-7-3-1-6-16(19)14-32-22-8-4-2-5-15(22)11-17(13-26)23(29)27-21-10-9-18(28(30)31)12-20(21)25/h1-12H,14H2,(H,27,29)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZWHLOGCKKKBQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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